molecular formula C15H14ClF3N2O3 B11591964 (5-chloro-2-methoxyphenyl)[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(5-chloro-2-methoxyphenyl)[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11591964
M. Wt: 362.73 g/mol
InChI Key: BLBDWIVWOOIXGK-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoyl group, a cyclopropyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the benzoyl group: This can be accomplished through Friedel-Crafts acylation using 5-chloro-2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclopropyl ring formation: This step may involve the use of cyclopropyl carbinol derivatives and appropriate cyclization conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting cell membranes: Altering membrane integrity and function, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

  • 1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-(5-chloro-2-methoxybenzoyl)-1,2,3-benzotriazole
  • 1-(5-chloro-2-methoxybenzoyl)proline

These compounds share similar structural motifs but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14ClF3N2O3

Molecular Weight

362.73 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C15H14ClF3N2O3/c1-24-12-5-4-9(16)6-10(12)13(22)21-14(23,15(17,18)19)7-11(20-21)8-2-3-8/h4-6,8,23H,2-3,7H2,1H3

InChI Key

BLBDWIVWOOIXGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC(=N2)C3CC3)(C(F)(F)F)O

Origin of Product

United States

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